3-(3,5-Dimethylphenyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCTWRGFOPQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716594 | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-03-6 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:
Biology: The compound may be used in the study of biochemical pathways and interactions involving phenylacetic acid derivatives.
Medicine: Research into the potential therapeutic applications of this compound, including its effects on biological systems, is ongoing.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural analogs of 3-(3,5-dimethylphenyl)phenylacetic acid and their substituent effects:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) in this compound increase the electron density of the aromatic ring, enhancing stability in radical reactions compared to electron-withdrawing groups like Cl or CF₃ .
- Lipophilicity : The trifluoromethyl (CF₃) groups in 3,5-bis(trifluoromethyl)phenylacetic acid significantly increase lipophilicity (logP > 3), favoring blood-brain barrier penetration, whereas methyl groups provide moderate hydrophobicity (logP ~2.5) .
- Biological Activity : Phenylacetic acid (unsubstituted) is associated with upregulated levels in cancer biomarkers , whereas halogenated analogs (e.g., 3,5-dichloro) show pesticidal activity due to enhanced electrophilicity .
Biological Activity
3-(3,5-Dimethylphenyl)phenylacetic acid, with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
The compound features a phenylacetic acid backbone with two methyl groups positioned on one of the phenyl rings. This structural configuration may influence its interaction with biological systems and its overall activity.
Biochemical Pathways
this compound is involved in the catabolism of aromatic compounds. It acts as a substrate for enzymes such as phenylacetate-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in aromatic compound degradation. This mechanism suggests that the compound may play a role in modulating metabolic pathways associated with aromatic compounds.
Cellular Effects
Research indicates that this compound can significantly influence cellular functions by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in metabolic pathways related to aromatic compounds, leading to alterations in cellular metabolism.
Dosage Effects
The effects of this compound are dose-dependent. Low doses may promote beneficial metabolic effects, while high doses can induce toxicity or disrupt normal cellular functions. This highlights the importance of dosage in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Interaction | Acts as a substrate for phenylacetate-CoA ligase |
| Gene Expression Modulation | Influences genes involved in aromatic compound metabolism |
| Cell Signaling | Modulates various signaling pathways affecting cellular functions |
| Toxicity Profile | Exhibits dose-dependent toxicity; low doses beneficial, high doses toxic |
Case Studies
-
Metabolic Pathway Analysis
In laboratory settings, studies have shown that this compound can stabilize certain metabolic intermediates when introduced into cell cultures. Over time, its stability was noted to decrease under prolonged exposure, leading to altered metabolic outcomes. -
Animal Model Studies
In animal models, varying dosages were administered to observe physiological responses. At lower concentrations, enhancements in metabolic efficiency were recorded; however, at higher concentrations, significant disruptions in normal metabolic processes were observed, indicating potential toxicity.
Applications in Scientific Research
This compound has several applications across different fields:
- Chemistry: Utilized as a reactant in organic synthesis and complex molecule preparation.
- Biology: A subject of study for understanding biochemical pathways involving phenylacetic acid derivatives.
- Medicine: Investigated for therapeutic potential due to its biological effects on cellular systems.
- Industry: Employed in producing various chemicals and materials .
Q & A
Q. What are the primary synthetic routes for 3-(3,5-Dimethylphenyl)phenylacetic acid, and how do reaction conditions influence yield?
The compound is commonly synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. Key parameters include catalyst type (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature (typically 80–100°C). Yield optimization requires careful control of stoichiometry and exclusion of oxygen .
Q. Which enzymes interact with this compound, and what functional roles do these interactions serve?
The compound acts as a substrate for phenylacetate-CoA ligase , catalyzing its conversion to phenylacetyl-CoA—a critical intermediate in aromatic compound degradation. This interaction facilitates studies on microbial catabolism or metabolic engineering .
Q. How does this compound influence cellular metabolism and gene expression?
In vitro studies show dose-dependent modulation of genes involved in aryl hydrocarbon receptor (AhR) pathways and xenobiotic metabolism. Transcriptomic profiling via RNA-seq is recommended to map regulatory networks .
Q. What is the stability profile of this compound under standard laboratory conditions?
The compound remains stable at 4°C in anhydrous solvents (e.g., DMSO) for ≤6 months. Degradation occurs under prolonged exposure to light, moisture, or acidic/alkaline conditions, necessitating regular HPLC purity checks .
Q. Which metabolic pathways are perturbed by this compound in mammalian systems?
It alters phenylalanine/tyrosine degradation pathways , increasing urinary excretion of homogentisic acid in rodent models. Targeted metabolomics (LC-MS/MS) is advised to quantify flux changes .
Advanced Research Questions
Q. How can researchers optimize Suzuki–Miyaura coupling for gram-scale synthesis while minimizing palladium residues?
Advanced strategies include:
Q. How should contradictory findings on enzyme inhibition vs. activation be resolved?
Contradictions may arise from assay conditions (e.g., pH, cofactors). Validate via:
- Enzyme kinetics : Measure and under standardized buffers.
- Structural analysis : Molecular docking (AutoDock Vina) identifies binding site interactions .
Q. What methodologies determine dosage thresholds for therapeutic vs. toxic effects in vivo?
Use dose-response modeling (e.g., PROAST software) with endpoints like hepatic CYP450 induction (RT-qPCR) or serum metabolome shifts. Rodent studies indicate a safety margin of 10–50 mg/kg before hepatotoxicity .
Q. How do temporal degradation products impact long-term cellular assays?
Degradation generates 3,5-dimethylbenzoic acid , which may confound results. Mitigate via:
- Stability monitoring : Weekly LC-MS analysis of stock solutions.
- Fresh preparation : Use within 72 hours for sensitive assays (e.g., electrophysiology) .
Q. What techniques validate subcellular localization in target tissues?
Combine confocal microscopy (fluorescently tagged analogs) with subcellular fractionation (differential centrifugation). Studies suggest mitochondrial accumulation in hepatocytes, influencing oxidative stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
